Ethyl 5-fluoro-2-methyl-3-nitrobenzoate
Description
Electronic Configuration of Fluoro-Nitro-Methyl Substitution Pattern
The electronic configuration of this compound is dominated by the strong electron-withdrawing effects of both the nitro and fluoro substituents, which significantly influence the aromatic ring's electron density distribution. The nitro group at the 3-position exhibits a Hammett sigma constant of approximately +0.71 for meta substitution, indicating its powerful electron-withdrawing nature through both resonance and inductive effects. The fluoro substituent at the 5-position contributes additional electron withdrawal with a meta Hammett constant of +0.34, though its effect is moderated by its position relative to the other substituents. These electron-withdrawing groups create a significant depletion of electron density in the aromatic ring, particularly at positions ortho and para to these substituents. Conversely, the methyl group at the 2-position provides electron density through hyperconjugation and exhibits a para Hammett constant of -0.17, creating a localized area of increased electron density. The interplay between these contrasting electronic effects results in a complex electronic landscape where the aromatic ring experiences selective activation and deactivation at different positions. Research on fluorine-containing aromatic compounds has demonstrated that the high electronegativity of fluorine (4.0 on the Pauling scale) creates unique electronic perturbations that can significantly influence both ground state properties and reaction pathways.
| Substituent | Position | Hammett σ (meta) | Hammett σ (para) | Electronic Effect |
|---|---|---|---|---|
| Nitro (-NO₂) | 3 | +0.71 | +0.78 | Strong electron-withdrawing |
| Fluoro (-F) | 5 | +0.34 | +0.06 | Moderate electron-withdrawing |
| Methyl (-CH₃) | 2 | -0.07 | -0.17 | Weak electron-donating |
| Ethoxycarbonyl (-COOEt) | 1 | +0.37 | +0.45 | Strong electron-withdrawing |
Steric Considerations in Ortho/Meta Functional Group Arrangement
The steric considerations in this compound arise primarily from the ortho relationship between the methyl group at the 2-position and the nitro group at the 3-position, creating significant non-bonded interactions that influence the molecule's conformation. The methyl group, with its van der Waals radius of approximately 2.0 Angstroms, experiences close contact with the nitro group's oxygen atoms, which possess van der Waals radii of approximately 1.5 Angstroms each. This proximity forces the nitro group to adopt a slightly twisted conformation relative to the aromatic ring plane, reducing the optimal overlap for resonance stabilization but minimizing steric repulsion. The fluoro substituent at the 5-position, despite its small van der Waals radius of 1.47 Angstroms, is positioned meta to both the methyl and nitro groups, minimizing direct steric interactions while maintaining its electronic influence on the aromatic system. The ethyl ester group at the 1-position extends away from the aromatic ring, creating minimal steric interference with the other substituents while providing conformational flexibility through rotation about the ester bond. Computational studies on similar substituted benzoates have shown that such steric interactions can influence not only the ground state geometry but also the transition states of chemical reactions, affecting both reaction rates and product selectivity. The overall steric environment creates a molecule with restricted conformational freedom around the aromatic core while maintaining sufficient flexibility in the ester side chain to accommodate various chemical environments.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 5-fluoro-2-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4/c1-3-16-10(13)8-4-7(11)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIIRYGATOUXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734518 | |
| Record name | Ethyl 5-fluoro-2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342359-36-7 | |
| Record name | Ethyl 5-fluoro-2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmaceutical Applications
Ethyl 5-fluoro-2-methyl-3-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for their potential roles in treating diseases, including cancer.
- Drug Development : The compound is utilized in the development of drugs that target specific biological pathways. For example, derivatives of anthranilic acid, which include compounds structurally related to this compound, have shown promise as inhibitors of ornithine decarboxylase (ODC), an enzyme implicated in cancer cell proliferation .
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound is a precursor for synthesizing APIs through various chemical transformations. Its unique structure allows for modifications that enhance the pharmacological properties of the resulting drugs.
Organic Synthesis
In organic chemistry, this compound is used as a building block for creating more complex molecules.
- Reactivity : The nitro group in the compound acts as an electron-withdrawing group, significantly influencing its reactivity in electrophilic and nucleophilic substitution reactions. This property is crucial for synthesizing other valuable organic compounds .
- Synthetic Pathways : The compound can be converted into various derivatives through established synthetic pathways involving functional group transformations. For example, it can be transformed into 5-fluoroanthranilic acid alkyl esters via reduction processes .
Material Science
The unique properties of this compound make it suitable for applications in material science.
- Development of New Materials : Researchers are exploring its potential in creating materials with specific characteristics, such as enhanced stability or unique optical properties. These materials could find applications in electronics or coatings.
Case Study 1: Synthesis and Characterization
A study demonstrated the effective synthesis of this compound from 5-fluoro-2-methylbenzoic acid using nitration methods. The resulting compound was characterized using spectroscopic techniques to confirm its structure and purity .
Another research effort focused on evaluating the biological activity of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant inhibitory effects on cancer cell lines, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism by which Ethyl 5-fluoro-2-methyl-3-nitrobenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Similarities
The following table summarizes key structural and physicochemical properties of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate and its analogs:
Key Observations :
- Substituent Position Effects: Ethyl 4-fluoro-3-nitrobenzoate (4-F vs. 5-F) exhibits a minor positional shift in fluorine, altering electronic distribution and steric effects. This impacts reactivity in substitution reactions .
- Ester vs. Acid : The carboxylic acid analog (5-fluoro-2-methyl-3-nitrobenzoic acid) lacks the ethyl ester, reducing lipophilicity and altering solubility in organic solvents .
Commercial and Industrial Relevance
- Cost and Scalability : Mthis compound is priced lower (€31–1,223/g) than the ethyl analog, reflecting differences in production scale and demand .
- Applications : While this compound is tailored for pharmaceuticals, compounds with trifluoromethyl groups (e.g., Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate) are prioritized in pesticide development .
Biological Activity
Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H10FNO4
- Molecular Weight : 229.19 g/mol
The compound features a nitro group, a fluorine atom, and an ethyl ester functional group, which contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the nitration of 5-fluoro-2-methylbenzoic acid followed by esterification with ethanol. The general reaction can be summarized as follows:
-
Nitration :
-
Esterification :
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can engage in redox reactions, while the fluorine atom may enhance the compound's lipophilicity, affecting its absorption and distribution in biological systems.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings demonstrate that the compound may possess selective toxicity towards cancer cells while sparing normal cells.
Case Studies
- Study on Antiviral Activity : A study investigated the antiviral properties of similar compounds and found that modifications in the benzoate structure significantly influenced activity against herpes simplex virus. This compound was noted for its potential as an antiviral agent, warranting further exploration in clinical settings.
- Agrochemical Applications : Research has indicated that compounds structurally related to this compound show promise as herbicides. Field trials demonstrated effective weed control with minimal phytotoxicity to crops, suggesting its utility in agricultural formulations.
Preparation Methods
Nitration of 5-fluoro-2-methylbenzoic acid
The key step in preparing ethyl 5-fluoro-2-methyl-3-nitrobenzoate is the nitration of 5-fluoro-2-methylbenzoic acid to introduce the nitro group at the 3-position of the aromatic ring. This is typically achieved by treating the acid with a nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures to control regioselectivity and avoid over-nitration or side reactions.
- Starting material: 5-fluoro-2-methylbenzoic acid
- Nitrating mixture: Concentrated HNO3 and H2SO4
- Temperature: Maintained between -5 °C and 0 °C during addition and reaction
- Reaction time: 2 to 3 hours at low temperature
- Work-up: Pouring reaction mixture into ice water to precipitate nitro acid
This procedure yields predominantly 5-fluoro-2-methyl-3-nitrobenzoic acid with minimal formation of other isomers when temperature and acid ratios are carefully controlled. The crude nitro acid is isolated by filtration and purified by extraction and washing steps.
Esterification to ethyl ester
The isolated 5-fluoro-2-methyl-3-nitrobenzoic acid is then converted to the corresponding ethyl ester. Two common methods are employed:
- Acid-catalyzed esterification with ethanol and strong acid (e.g., sulfuric acid) under reflux.
- Thionyl chloride activation followed by reaction with ethanol.
A representative method involves:
- Dissolving the nitro acid in dry ethanol.
- Adding thionyl chloride dropwise at low temperature (0 °C).
- Heating the mixture to reflux for extended time (e.g., 16 hours).
- Removing solvents under reduced pressure.
- Purifying the crude ester by silica gel chromatography or recrystallization.
This step converts the carboxylic acid to this compound with good yield and purity.
Alternative nitration and purification strategies
In some processes, nitration is carried out directly on the ethyl 5-fluoro-2-methylbenzoate ester rather than the acid, using similar nitrating mixtures at controlled low temperatures to achieve the nitro substitution.
Purification of the nitro ester product often involves:
- Extraction with organic solvents such as ethyl acetate.
- Washing with brine and drying over anhydrous sodium sulfate.
- Silica gel chromatography with gradient elution (e.g., petroleum ether/ethyl acetate mixtures).
- Recrystallization from appropriate solvents to remove isomeric impurities.
Challenges and considerations
- Isomer formation: The nitration step can produce positional isomers (e.g., 3-nitro vs. 2-nitro derivatives). Temperature control and acid mixture ratios are critical to favor the desired 3-nitro isomer.
- Purity: The presence of isomeric nitro compounds complicates purification. Silica gel chromatography and recrystallization are effective for isolating pure this compound.
- Yield: Multi-step processes (nitration + esterification) typically give moderate overall yields (~25-40%), depending on reaction scale and optimization.
- Safety: Nitration reactions require careful temperature control and handling of strong acids to prevent runaway reactions.
Summary table of preparation steps
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration of acid | 5-fluoro-2-methylbenzoic acid + HNO3/H2SO4 | -5 to 0 °C | 2–3 hours | ~60-70* | Slow addition, maintain low temp to control regioselectivity |
| Isolation of nitro acid | Quenching in ice water, filtration | 0 °C | Immediate | - | Precipitate nitro acid |
| Esterification | Nitro acid + ethanol + SOCl2 (or acid catalyst) | 0 °C to reflux | 16 hours | ~40-50* | Reflux for ester formation, solvent removal and purification |
| Purification | Silica gel chromatography, recrystallization | Ambient | Variable | - | Removes isomeric impurities |
*Yields approximate based on literature data for methyl analogs; ethyl ester yields expected to be similar.
Research findings and literature support
A patent (EP0647615B1) describes nitration of fluorobenzoic acid esters with nitric and sulfuric acid at low temperatures to produce nitro derivatives with high purity and minimal isomer contamination, followed by work-up involving water dilution and organic phase separation. This method is adaptable to methyl or ethyl esters and is scalable industrially.
A published synthesis of mthis compound involves nitration of the acid at -5 to 0 °C with concentrated acids, followed by esterification using thionyl chloride in methanol under reflux for 16 hours, yielding the methyl ester after chromatographic purification. This method can be adapted to ethyl esters by replacing methanol with ethanol.
Purification techniques such as silica gel chromatography with petroleum ether/ethyl acetate gradients effectively separate nitro ester isomers and byproducts.
Q & A
Q. What are the established synthetic routes for Ethyl 5-fluoro-2-methyl-3-nitrobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via sequential nitration and esterification. For example, nitration of a substituted benzoic acid derivative (e.g., 5-fluoro-2-methylbenzoic acid) using concentrated HNO₃/H₂SO₄ at low temperatures (-10°C to 0°C) ensures regioselective nitro group introduction . Subsequent esterification with ethanol under acidic catalysis (H₂SO₄ or HCl) completes the synthesis. Yield optimization requires strict temperature control during nitration (to avoid byproducts) and anhydrous conditions during esterification. Typical yields range from 60–75% after purification via column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns substituent positions via chemical shifts (e.g., fluorine’s deshielding effect on adjacent protons, nitro group’s electron-withdrawing influence) .
- FT-IR : Confirms ester carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups.
- HRMS : Validates molecular mass and isotopic patterns (e.g., chlorine or fluorine signatures) .
Cross-referencing with PubChem or NIST data ensures consistency in spectral assignments .
Q. How does the compound’s stability affect storage and handling in laboratory settings?
- Methodological Answer : The nitro and ester groups make the compound sensitive to light, moisture, and elevated temperatures. Storage recommendations:
- Temperature : –20°C in amber vials.
- Atmosphere : Argon or nitrogen to prevent hydrolysis.
Stability tests via TLC or HPLC every 3–6 months are advised to monitor degradation (e.g., nitro reduction to amine under prolonged storage) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic vs. computational structural data for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., crystal packing vs. gas-phase DFT calculations). Use SHELX for crystallographic refinement to resolve bond-length/angle ambiguities . For computational models, apply B3LYP/6-311+G(d,p) basis sets to optimize geometry. Validate via overlay analysis (RMSD < 0.5 Å) and electron-density maps.
Q. What strategies mitigate regioselectivity challenges during nitration of fluorinated benzoate precursors?
- Methodological Answer : Fluorine’s strong meta-directing effect competes with methyl’s ortho/para-directing influence. To favor 3-nitro regioselectivity:
- Use mixed acid (HNO₃/H₂SO₄) at –10°C to slow reaction kinetics .
- Introduce electron-withdrawing protecting groups (e.g., acetyl) on competing positions.
Monitor intermediate formation via LC-MS to adjust stoichiometry.
Q. What role does this compound play in designing enzyme inhibitors?
- Methodological Answer : The nitro group serves as a pharmacophore for covalent inhibition (e.g., targeting cysteine residues in proteases). Structure-activity relationship (SAR) studies require:
- Docking simulations : Use AutoDock Vina with PDB structures to predict binding poses.
- In vitro assays : Measure IC₅₀ against target enzymes (e.g., serine hydrolases) with nitro-to-amine derivatives as negative controls .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
